molecular formula C21H24N2S B034394 Hapalindole D CAS No. 101968-72-3

Hapalindole D

Cat. No. B034394
M. Wt: 336.5 g/mol
InChI Key: PPHWDUZMWNUINO-QAJUQPOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hapalindole D is a natural product isolated from cyanobacteria, a type of photosynthetic bacteria. This compound belongs to the hapalindole family of alkaloids, which have been found to possess various biological activities. Hapalindole D has attracted significant attention due to its potential as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Biosynthesis and Chemical Structure

  • Hapalindoles, including Hapalindole D, are bioactive indole alkaloids with complex polycyclic ring systems. The biosynthesis of these compounds involves unique mechanisms like the Cope rearrangement, as studied in Fischerella ambigua, highlighting the intriguing assembly of these molecules (Li et al., 2015).

Potential in Cancer Treatment

  • Hapalindole H, closely related to Hapalindole D, has shown effectiveness against prostate cancer cells by inhibiting NF-κB and affecting mitochondrial pathways, suggesting a potential therapeutic role in cancer treatment (Acuña et al., 2018).

Neurological Applications

  • Certain hapalindoles exhibit sodium channel-modulating properties, indicating potential as neurotoxic agents. This suggests a possibility for hapalindoles, including Hapalindole D, to be studied in the context of neurological disorders or as bioactive agents in neuroscience research (Cagide et al., 2014).

Synthesis and Structural Studies

  • Synthetic efforts have been made to replicate hapalindole structures, including Hapalindole D, providing insights into their complex chemistry and potential for pharmacological development (Richter et al., 2008).

Immunomodulatory Effects

  • Hapalindoles have been identified to possess immunomodulatory effects, notably in inhibiting T cell proliferation. This aspect can be crucial in the development of treatments for autoimmune diseases or certain cancers (Chilczuk et al., 2019).

Antimicrobial Properties

  • Studies on hapalindole alkaloids have revealed antimicrobial properties, suggesting their potential in developing new antibiotics or antifungal agents. This is particularly relevant in the context of increasing antibiotic resistance (Kim et al., 2012).

Insecticidal Activity

  • Hapalindoles demonstrate insecticidal activities, indicating their potential use in agricultural pest control or as biocontrol agents (Becher et al., 2007).

Allelopathic Effects

  • Alkaloids like 12-epi-hapalindole E isonitrile exhibit allelopathic actions, impacting RNA synthesis and protein synthesis in various organisms. This suggests a role in ecological interactions or as a tool in studying cellular processes (Doan et al., 2000).

properties

CAS RN

101968-72-3

Product Name

Hapalindole D

Molecular Formula

C21H24N2S

Molecular Weight

336.5 g/mol

IUPAC Name

3-[(1S,2R,3R,6S)-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole

InChI

InChI=1S/C21H24N2S/c1-5-21(4)11-10-15(14(2)3)19(20(21)23-13-24)17-12-22-18-9-7-6-8-16(17)18/h5-9,12,15,19-20,22H,1-2,10-11H2,3-4H3/t15-,19+,20-,21+/m1/s1

InChI Key

PPHWDUZMWNUINO-QAJUQPOASA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C

SMILES

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C

Canonical SMILES

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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